molecular formula C14H29NO3 B1416416 N-Boc-9-aminononan-1-ol CAS No. 1397043-36-5

N-Boc-9-aminononan-1-ol

Cat. No.: B1416416
CAS No.: 1397043-36-5
M. Wt: 259.38 g/mol
InChI Key: DPOMQRHBUKSSJK-UHFFFAOYSA-N
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Description

Significance of Protected Amino Alcohols as Synthetic Intermediates and Building Blocks

Protected amino alcohols are a cornerstone of modern synthetic chemistry, serving as versatile intermediates and building blocks for the construction of complex, biologically active molecules. Their utility stems from the presence of two distinct functional groups—an amine and an alcohol—which, when one is selectively masked, allows for sequential and controlled chemical transformations. This bifunctionality is crucial for synthesizing a wide array of compounds, including pharmaceuticals, natural products, and chiral ligands for asymmetric synthesis. medchemexpress.comnih.gov

Long-chain amino alcohols, in particular, have garnered significant attention as they form the backbone of important biomolecules like sphingolipids and their analogues, which can exhibit potent biological activities, including anti-inflammatory, immunosuppressive, and cytotoxic effects. nih.govresearchgate.net The synthesis of these molecules often begins with simpler, protected amino alcohol precursors. By protecting the amine, chemists can perform reactions on the alcohol moiety without interference, and vice versa. This orthogonal protection strategy is fundamental to multi-step synthetic campaigns. organic-chemistry.org

For instance, the synthesis of optically pure long-chain 2-amino-alcohols has been achieved starting from Boc-protected serine derivatives, which were then elaborated through oxidation and Wittig reactions to build the carbon chain. tocris.com Similarly, research into trypanocidal agents has involved the synthesis of long-chain diamines and amino alcohols, where the initial step often involves the protection of an amino group to allow for modification of the alcohol. scientificlabs.co.uk These examples underscore the enabling role of protected amino alcohols in accessing complex and medicinally relevant chemical space.

Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine and Amino Alcohol Chemistry

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide organic synthesis. medchemexpress.com Its widespread use is attributable to a combination of favorable characteristics. The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org This reaction is generally high-yielding and tolerant of a wide range of other functional groups. sigmaaldrich.com

The stability of the Boc group is a key feature. It is robust under most nucleophilic and basic conditions, allowing for a broad scope of chemical transformations to be carried out on other parts of the molecule without cleavage of the protecting group. organic-chemistry.org This stability makes it compatible with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, enabling complex orthogonal protection strategies. organic-chemistry.org

Crucially, the Boc group can be removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). medchemexpress.com The cleavage mechanism involves the formation of a stable tert-butyl cation, which then decomposes into isobutylene (B52900) and a proton, while the carbamic acid intermediate readily decarboxylates to liberate the free amine. medchemexpress.com This deprotection is clean and efficient, often proceeding to completion at room temperature. The ability to deprotect under mild acidic conditions while remaining stable to base and nucleophiles is the cornerstone of the Boc group's utility in the chemistry of amino alcohols like N-Boc-9-aminononan-1-ol.

PropertyDescription
Protection Reagents Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA)
Reaction Type Nucleophilic Acyl Substitution
Stability Stable to most bases, nucleophiles, and reducing agents.
Deprotection Reagents Strong acids (e.g., Trifluoroacetic Acid (TFA), HCl)
Key Advantage Allows for orthogonal protection schemes with base-labile groups (e.g., Fmoc).

Overview of Research Trajectories for this compound and Analogues

The primary research application for this compound and its analogues is as flexible linker units in the construction of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). tocris.commedchemexpress.combroadpharm.com PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. sigmaaldrich.comnih.govnih.gov

A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov It must orient the target protein and the E3 ligase in a productive manner to facilitate the formation of a stable ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target. tocris.comnih.gov

This compound is an ideal building block for creating purely aliphatic linkers. The nine-carbon chain provides significant length and flexibility, which can be crucial for spanning the distance between the binding sites on the target protein and the E3 ligase. nih.gov In a typical synthetic strategy, the hydroxyl group of this compound can be coupled to one of the binding ligands (e.g., via an ether or ester linkage). Following this, the Boc group is removed to reveal the terminal amine, which can then be acylated or otherwise coupled to the second ligand, completing the synthesis of the PROTAC. medchemexpress.com The use of such building blocks streamlines the synthesis of PROTAC libraries where the linker length is systematically varied to find the optimal degrader. tocris.comsigmaaldrich.cn

While specific, published examples detailing the complete synthesis and biological evaluation of a PROTAC explicitly using this compound are part of ongoing proprietary drug discovery, the compound and its analogues with varying alkyl chain lengths (such as C6 and C8) are commercially available and marketed for this express purpose. broadpharm.comsigmaaldrich.cnbroadpharm.com For example, a related building block, tert-butyl (9-aminononyl)carbamate, is described as a PROTAC linker for use in conjugation applications. medchemexpress.combroadpharm.com The research trajectory for this compound is thus firmly rooted in the field of targeted protein degradation, where it serves as a fundamental component for optimizing the critical linker element of these next-generation therapeutics. nih.govprotein-degradation.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(9-hydroxynonyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10-12-16/h16H,4-12H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOMQRHBUKSSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving N Boc 9 Aminononan 1 Ol

Reaction Mechanism Elucidation of Boc-Protection Reactions

The formation of N-Boc-9-aminononan-1-ol involves the protection of the primary amine of 9-aminononan-1-ol using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The tert-butyloxycarbonyl (Boc) group is widely used in organic synthesis due to its stability in various conditions and its facile removal under mild acidic conditions. nih.gov

The mechanism of Boc protection is a nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a tert-butoxycarbonate anion as a leaving group. This anion is unstable and readily decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the newly formed carbamate (B1207046), yielding the N-Boc protected product and tert-butanol. total-synthesis.com

The reaction can be performed under various conditions, often in the presence of a base like triethylamine (B128534) or sodium hydroxide, although it can also proceed without a base. total-synthesis.com The choice of solvent and base can be critical, especially for molecules with multiple functional groups, to ensure chemoselectivity. For amino alcohols like 9-aminononan-1-ol, catalyst-free N-tert-butyloxycarbonylation in water has been shown to be effective, preventing side reactions such as the formation of oxazolidinones. organic-chemistry.org

Interactive Table: Key Steps in Boc-Protection of 9-aminononan-1-ol

StepDescriptionReactantsIntermediate/Product
1. Nucleophilic AttackThe nitrogen atom of the amino group attacks a carbonyl carbon of di-tert-butyl dicarbonate.9-aminononan-1-ol, Di-tert-butyl dicarbonateTetrahedral Intermediate
2. EliminationThe tetrahedral intermediate collapses, releasing a tert-butoxycarbonate anion.Tetrahedral IntermediateProtonated this compound, tert-butoxycarbonate
3. DecompositionThe unstable tert-butoxycarbonate anion decomposes into carbon dioxide and tert-butoxide.tert-butoxycarbonateCarbon dioxide, tert-butoxide
4. DeprotonationThe tert-butoxide anion abstracts a proton from the protonated carbamate.Protonated this compound, tert-butoxideThis compound, tert-butanol

Mechanistic Pathways in Functionalization Reactions of this compound

The presence of two distinct functional groups, a primary alcohol and a Boc-protected amine, allows for a variety of selective functionalization reactions.

Nucleophilic Reactions at the Hydroxyl Group

The terminal hydroxyl group of this compound can act as a nucleophile. Common reactions include etherification, esterification, and conversion to a leaving group for subsequent substitution reactions. For instance, in the presence of a base, the alcohol can be deprotonated to form an alkoxide, a more potent nucleophile. This alkoxide can then react with alkyl halides in a Williamson ether synthesis or with acyl chlorides/anhydrides to form esters.

Alternatively, the hydroxyl group can be activated by converting it into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chlorides. This facilitates nucleophilic substitution reactions (Sₙ2) at the terminal carbon, allowing for the introduction of a wide range of functional groups.

Transformations Involving the Protected Amine Functionality

The Boc-protecting group is generally stable to many nucleophiles and basic conditions. organic-chemistry.org However, the carbamate functionality itself can undergo certain transformations. Under strongly basic conditions, deprotonation of the N-H bond can occur, followed by elimination to form an isocyanate intermediate. researchgate.net This intermediate is highly reactive towards nucleophiles.

Furthermore, the Boc group can be removed (deprotection) under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. nih.gov The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutene. The resulting carbamic acid is unstable and decarboxylates to yield the primary amine. This deprotection allows for subsequent reactions at the now-free amino group, such as N-alkylation or acylation.

Borrowing Hydrogen and Transfer Dehydrogenation Mechanisms for Alcohol Functionalization

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful method for the functionalization of alcohols. csic.es This process, typically catalyzed by transition metal complexes, involves the temporary oxidation of the alcohol to an aldehyde. csic.es For this compound, the primary alcohol would be oxidized to the corresponding aldehyde, N-Boc-9-aminononanal, with the metal catalyst acting as the hydrogen acceptor to form a metal hydride species.

This in-situ generated, more reactive aldehyde can then undergo various reactions, such as condensation with a nucleophile. After the subsequent reaction, the metal hydride returns the "borrowed" hydrogen to the intermediate, resulting in a functionalized product and regeneration of the catalyst. This methodology allows alcohols to be used as alkylating agents in C-C and C-N bond-forming reactions, with water being the only byproduct. dntb.gov.ua

Transfer dehydrogenation is a related process where hydrogen is transferred from one molecule (the hydrogen donor, in this case, the alcohol) to another (the hydrogen acceptor) without the intermediacy of gaseous H₂. In the context of this compound, this could involve its oxidation to the aldehyde while another substrate is simultaneously reduced.

Stereochemical Outcomes and Transition State Analysis in Derivative Formation

While this compound itself is achiral, reactions at the hydroxyl group or subsequent transformations can introduce chirality, making the analysis of stereochemical outcomes crucial. For instance, if a chiral catalyst is used in a borrowing hydrogen reaction, the formation of a new stereocenter can proceed with high enantioselectivity.

The stereochemical outcome of reactions involving derivatives of N-Boc-amino alcohols is often dictated by the transition state geometry. For example, in the intramolecular Sₙ2 cyclization of N-Boc-β-amino alcohols to form oxazolidinones, the reaction generally proceeds with an inversion of configuration at the carbon bearing the leaving group. researchgate.net However, competing Sₙ1 mechanisms can sometimes lead to a loss of stereochemical integrity, resulting in a mixture of stereoisomers. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states of these reactions. nih.gov Such analyses provide insights into the energy barriers of different reaction pathways and help rationalize the observed stereoselectivity. For example, in the allylation of N-tert-butanesulfinyl imines, the stereochemical outcome can be explained by a chairlike Zimmerman-Traxler transition state. nih.gov Similar principles would apply to stereoselective additions to the aldehyde derived from this compound.

Applications and Synthetic Utility of N Boc 9 Aminononan 1 Ol

As a Key Building Block in Complex Organic Synthesis

Specific examples and detailed research findings on the utilization of N-Boc-9-aminononan-1-ol for the synthesis of azaheterocycles and other nitrogen-containing scaffolds are not described in the available literature.

There is no specific information available detailing the preparation of diamines or polyfunctionalized compounds directly from this compound.

The scientific literature does not provide specific instances or methods for the incorporation of this compound into peptidomimetics or oligomers.

Detailed research on the application of this compound in homologation reactions and for chain extension is not available.

Role in Medicinal Chemistry and Drug Discovery

While N-Boc-protected amino alcohols are a general class of intermediates in medicinal chemistry, there is no specific information in the searched literature identifying this compound as a direct precursor to named biologically active molecules or drug candidates.

Scaffold for Pharmacophore Development

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The long aliphatic chain of this compound could serve as a foundational scaffold to which various pharmacophoric elements can be attached.

Hypothetical Pharmacophore Model Incorporating the this compound Scaffold:

Pharmacophoric FeaturePotential Attachment Point on ScaffoldRationale
Hydrogen Bond Donor/AcceptorTerminal -OH group; Amine after deprotectionTo interact with polar residues in a binding pocket.
Hydrophobic GroupAlong the C9 alkyl chainTo engage with nonpolar regions of a biological target.
Aromatic RingAttached via the alcohol or amine functionalityTo participate in π-stacking or hydrophobic interactions.
Charged GroupAmine after deprotection (protonated)To form ionic bonds with the target.

By modifying the terminal functional groups, medicinal chemists could systematically explore the chemical space around a target, optimizing ligand-receptor interactions. The flexibility of the nonane (B91170) chain allows the attached pharmacophoric features to adopt various spatial orientations, potentially leading to a better fit within a binding site.

Intermediate in the Synthesis of Novel AmB Chemotypes

Amphotericin B (AmB) is a potent antifungal agent whose clinical use is limited by its toxicity. Researchers are actively exploring the synthesis of novel AmB chemotypes with improved therapeutic indices. Long-chain amino alcohols are valuable intermediates in the synthesis of AmB analogs, often used to modify the C-16 carboxyl group of the parent molecule.

Theoretically, this compound could be utilized in the following synthetic sequence:

Deprotection: Removal of the Boc protecting group to liberate the primary amine.

Coupling: Amide bond formation between the free amine of 9-aminononan-1-ol and the C-16 carboxyl group of an AmB derivative.

Further Modification: The terminal hydroxyl group of the attached nonanol side chain could be further functionalized to modulate the physicochemical properties (e.g., solubility, aggregation state) of the resulting AmB analog.

This modification could potentially lead to new AmB chemotypes with altered membrane interaction profiles and, consequently, reduced toxicity.

Applications in Materials Science

The dual functionality of this compound also lends itself to various applications in materials science, particularly in the synthesis of functional polymers and surface coatings.

Monomer for Polymer Synthesis and Performance Materials

The terminal hydroxyl and protected amine groups make this compound a potential monomer for the synthesis of specialty polymers such as polyurethanes, polyesters, and polyamides (after deprotection).

Potential Polymerization Reactions:

Polymer TypeCo-monomer/Reaction ConditionResulting Polymer Properties
PolyurethaneDiisocyanatesThe long alkyl chain could impart flexibility and hydrophobicity.
PolyesterDicarboxylic acids or their derivativesCould lead to biodegradable materials with tunable properties.
PolyamideDicarboxylic acids (after amine deprotection)May result in nylons with unique thermal and mechanical characteristics.

The presence of the bulky Boc group during polymerization could influence the polymer's microstructure and properties. Subsequent removal of the Boc group would yield a polymer with pendant primary amine groups, which could be used for post-polymerization modifications.

Development of Functionalized Surfaces and Coatings

The hydroxyl group of this compound can be used to anchor the molecule to various substrates (e.g., silica, metal oxides) through techniques like silanization (after converting the alcohol to a silane). Once immobilized, the protected amine can be deprotected to provide a reactive surface for further functionalization.

This approach could be used to create surfaces with tailored properties, such as:

Biocompatible coatings: By grafting biocompatible polymers to the surface-bound amine groups.

Sensor surfaces: By attaching receptor molecules that can specifically bind to target analytes.

Anti-fouling coatings: By modifying the surface with polymers that resist protein adsorption and cell adhesion.

Linker Chemistry in Bioconjugation and Supramolecular Assemblies

In bioconjugation, linker molecules are used to connect two or more different molecules, such as a protein and a drug. The nine-carbon chain of this compound provides a flexible spacer that can be used to link biomolecules without sterically hindering their biological activity.

Hypothetical Bioconjugation Scheme:

The hydroxyl group could be activated for reaction with a functional group on a biomolecule (e.g., an amine).

The Boc group would then be removed.

The newly exposed amine could then be reacted with a second molecule (e.g., a fluorescent dye or a drug).

In supramolecular chemistry, the molecule could act as a building block for self-assembling systems. The long alkyl chain can participate in van der Waals interactions, while the terminal functional groups can engage in more specific interactions like hydrogen bonding, leading to the formation of organized structures such as micelles or vesicles.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on N Boc 9 Aminononan 1 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Boc-9-aminononan-1-ol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the presence of key functional groups.

In a typical ¹H NMR spectrum of this compound, the protons of the nine-carbon chain would appear as a series of multiplets in the upfield region. The protons on the carbon adjacent to the hydroxyl group and the nitrogen atom of the Boc-protected amine would be shifted downfield due to the electron-withdrawing effects of these heteroatoms. The nine protons of the tert-butyl group of the Boc protector would give rise to a characteristic singlet, typically around 1.4 ppm. researchgate.net The proton of the hydroxyl group and the proton of the N-H bond would appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the Boc group is particularly diagnostic, appearing significantly downfield. The carbons attached to the oxygen of the hydroxyl group and the nitrogen of the amine are also shifted downfield compared to the other aliphatic carbons in the nonane (B91170) chain. The tert-butyl carbons of the Boc group also show a characteristic signal.

Illustrative ¹H NMR Data for this compound:

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.64 t 2H -CH₂-OH
~3.08 q 2H -CH₂-NHBoc
~1.56 m 2H -CH₂-CH₂OH
~1.44 s 9H -C(CH₃)₃

Illustrative ¹³C NMR Data for this compound:

Chemical Shift (δ) ppm Assignment
~156.1 C=O (Boc)
~79.0 -C(CH₃)₃
~62.9 -CH₂-OH
~40.5 -CH₂-NHBoc
~32.8 -CH₂-CH₂OH
~29.5-25.9 -(CH₂)₅-

For more complex derivatives, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the precise structure of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate the molecular ion.

The expected molecular weight of this compound (C₁₄H₂₉NO₃) is approximately 275.4 g/mol . In the mass spectrum, the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed, confirming the molecular formula.

The fragmentation pattern provides further structural information. A characteristic loss of the tert-butyl group (-56 Da) or isobutylene (B52900) (-56 Da) from the Boc protecting group is commonly observed. Another significant fragmentation pathway involves the loss of the entire Boc group (-100 Da). Cleavage of the carbon chain can also occur, leading to a series of fragment ions separated by 14 Da (-CH₂-).

Hypothetical Mass Spectrometry Fragmentation Data for this compound:

m/z Proposed Fragment
276 [M+H]⁺
220 [M+H - C₄H₈]⁺
176 [M+H - Boc]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pubopenstax.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. docbrown.info The N-H stretching vibration of the carbamate (B1207046) in the Boc group typically appears as a sharp to moderately broad peak around 3300-3500 cm⁻¹. openstax.orglibretexts.org The C-H stretching vibrations of the aliphatic chain are observed as strong absorptions in the 2850-3000 cm⁻¹ range. pressbooks.pubopenstax.orglibretexts.org

The most prominent feature for the N-Boc group is the strong carbonyl (C=O) stretching absorption, which typically appears around 1680-1720 cm⁻¹. openstax.orglibretexts.org Additionally, C-N and C-O stretching vibrations would be present in the fingerprint region of the spectrum.

Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Functional Group
~3400 (broad) O-H stretch (alcohol)
~3350 (sharp) N-H stretch (carbamate)
2850-2960 C-H stretch (aliphatic)
~1690 (strong) C=O stretch (Boc carbamate)
~1520 N-H bend
~1170 C-O stretch (carbamate)

The presence of these characteristic bands in the IR spectrum provides strong evidence for the successful synthesis and purification of this compound and its derivatives. mdpi.com

X-ray Crystallography for Absolute Stereochemical Assignment (if applicable to derivatives)

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystalline solid. While this compound itself is achiral, this method becomes crucial for derivatives that incorporate chiral centers.

If a derivative of this compound is synthesized in an enantiomerically pure or enriched form and can be grown into a single crystal of sufficient quality, X-ray crystallography can provide an unambiguous determination of its absolute stereochemistry. This is particularly important in fields such as medicinal chemistry and materials science, where the specific stereoisomer can have drastically different biological or physical properties.

The process involves irradiating the crystal with X-rays and analyzing the diffraction pattern produced. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. For chiral molecules, the absolute configuration can be established using anomalous dispersion effects.

While obtaining suitable crystals can be a challenging and time-consuming step, the detailed structural information provided by X-ray crystallography is unparalleled and serves as the definitive proof of stereochemical assignment.

Computational and Theoretical Studies on N Boc 9 Aminononan 1 Ol and Its Reactions

Quantum Chemical Calculations for Reaction Pathway Prediction and Electronic Structure Analysis

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure of N-Boc-9-aminononan-1-ol. These methods could predict key properties by solving approximations of the Schrödinger equation for the molecule.

Potential Areas of Investigation:

Molecular Geometry Optimization: Determining the most stable three-dimensional conformation by finding the lowest energy structure.

Electronic Property Analysis: Calculating the distribution of electron density to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. The hydroxyl oxygen and the carbonyl oxygen of the Boc group would be expected electron-rich centers, while the amide nitrogen would be less nucleophilic due to resonance.

Reaction Pathway Modeling: Simulating proposed reactions, such as the deprotection of the Boc group or the esterification of the hydroxyl group. These calculations could map the energy profile of the reaction, identifying transition states and activation energies, which helps in predicting reaction feasibility and kinetics.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. nih.govnih.gov These simulations model the movements of atoms and molecules based on classical mechanics. nih.gov

Hypothetical Applications:

Conformational Flexibility: The nine-carbon chain of this compound allows for significant flexibility. MD simulations in different solvents (e.g., water, methanol) could reveal the ensemble of preferred conformations, showing how the molecule folds and moves in solution.

Ligand-Receptor Interactions: If this compound were used as a linker to connect a pharmacophore to another molecular entity (e.g., in a PROTAC), MD simulations would be crucial. nih.gov They could assess how the linker's flexibility and length impact the binding of the active ends to their respective protein targets, ensuring an optimal orientation for biological activity.

Prediction of Reactivity and Selectivity in Catalytic Transformations

Computational models are highly effective in predicting the outcomes of catalytic reactions. For a molecule like this compound, this could involve modeling its interaction with various catalysts.

Theoretical Modeling Could Address:

Site Selectivity: In reactions where multiple sites could react (e.g., oxidation), computational models could predict which site is more susceptible to catalytic transformation. For instance, predicting the conditions needed for selective oxidation of the primary alcohol without affecting the Boc-protected amine.

Stereoselectivity: If the carbon chain were modified to include chiral centers, quantum chemical modeling of the catalyst-substrate complex could predict which stereoisomer would be preferentially formed.

Catalyst Optimization: By simulating the reaction with different catalysts (e.g., various transition metals or enzymes), researchers could computationally screen for the most efficient catalyst, reducing the need for extensive empirical experimentation.

In Silico Screening of Derivatives for Potential Biological Activity

In silico (computer-based) screening could be used to explore the therapeutic potential of derivatives of this compound. This involves creating a virtual library of related compounds and using computational tools to predict their biological activity.

Screening Workflow:

Virtual Library Generation: A large number of derivatives would be designed by computationally modifying the parent molecule, for example, by replacing the hydroxyl group with other functional groups or attaching various pharmacophores to the amine after deprotection.

Molecular Docking: These virtual compounds would be "docked" into the binding site of a known biological target (e.g., a protein receptor or enzyme). The docking software calculates a binding score, which estimates the binding affinity.

ADMET Prediction: Algorithms would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates from the docking stage.

This multi-step process would allow for the rapid and cost-effective identification of derivatives with the highest potential for further development, even though no such public studies have been conducted on this compound itself.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for N-Boc-9-aminononan-1-ol

Future efforts in the synthesis of this compound and related long-chain amino alcohols are expected to prioritize sustainability and efficiency. Green chemistry principles are likely to be at the forefront of these developments. semanticscholar.orgresearchgate.netresearchgate.net Research will likely focus on minimizing waste, reducing the use of hazardous reagents, and employing renewable resources.

Key areas of investigation will include:

Biocatalytic and Enzymatic Approaches: The use of enzymes to catalyze the synthesis of amino alcohols from diols presents a green alternative to traditional chemical methods. rsc.org Future research could explore engineered enzymes for the selective amination of nonan-1,9-diol to produce 9-aminononan-1-ol, which can then be protected. Such enzymatic cascades can operate under mild, aqueous conditions, significantly reducing the environmental impact. rsc.org

Catalyst-Free and Water-Mediated Reactions: Recent studies have demonstrated the potential for conducting reactions like N-Boc deprotection in water at elevated temperatures without the need for catalysts. semanticscholar.orgresearchgate.net This approach could be extended to the protection step, investigating catalyst-free methods for the chemoselective N-Boc protection of 9-aminononan-1-ol in environmentally benign solvents like water.

One-Pot Syntheses: To improve process efficiency, one-pot tandem reactions, such as direct reductive amination followed by N-Boc protection, are being developed for other secondary amines. nih.gov Similar strategies could be adapted for the synthesis of this compound, streamlining the manufacturing process and reducing purification steps.

The following table summarizes potential sustainable synthetic strategies for this compound:

Synthetic StrategyDescriptionPotential Advantages
BiocatalysisUse of engineered enzymes for selective amination of a C9 diol precursor.High selectivity, mild reaction conditions, reduced waste.
Water-Mediated SynthesisUtilizing water as a solvent and potentially as a catalyst for the Boc protection step.Environmentally friendly, catalyst-free, potentially simplified workup.
One-Pot ReactionsCombining multiple synthetic steps, such as amination and protection, into a single reaction vessel.Increased efficiency, reduced solvent usage, lower cost.

Exploration of Expanded Applications in Emerging Scientific Disciplines

The linear, bifunctional structure of this compound makes it an attractive candidate for applications beyond its current uses, particularly in drug discovery and materials science.

Bifunctional Molecules and Linkers: There is growing interest in bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), for therapeutic applications. wuxibiology.com These molecules consist of a ligand for a target protein and a ligand for an E3 ligase, connected by a linker. wuxibiology.com The flexible nine-carbon chain of this compound makes it an ideal scaffold for creating linkers of varying lengths and compositions for use in PROTACs and other bifunctional molecules. wuxibiology.comnih.gov Its orthogonal functional groups allow for sequential attachment of different molecular entities.

Materials Science and Surface Modification: The long alkyl chain of this compound suggests its potential use in materials science for modifying surface properties. After deprotection of the amine and functionalization, the molecule could be used to create self-assembled monolayers on various substrates. The terminal alcohol group provides a site for further chemical modification, allowing for the attachment of polymers or other functional molecules to create materials with tailored properties. Cross-linking agents can be used to form durable three-dimensional networks, enhancing the physical and chemical properties of materials. longdom.org

Advanced Mechanistic Studies and Catalyst Design

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound will pave the way for more efficient and selective chemical transformations.

Catalyst-Controlled C-H Functionalization: A significant challenge in organic synthesis is the selective functionalization of C-H bonds. nih.gov Future research could focus on developing catalysts that can selectively functionalize the C-H bonds along the nonane (B91170) backbone of this compound. This would allow for the introduction of new functional groups at specific positions, leading to a diverse range of novel derivatives with unique properties. Catalyst development in this area could enable the creation of new classes of functional polyolefins and other materials. digitellinc.com

Selective Derivatization: The presence of two different functional groups offers opportunities for selective reactions. Research into catalysts that can distinguish between the N-Boc protected amine and the terminal alcohol will be crucial for controlled derivatization. For instance, developing catalysts that promote reactions at the alcohol terminus without disturbing the Boc group, or vice-versa, will be essential for synthesizing complex molecules.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The future of chemical synthesis and drug discovery lies in automation and high-throughput methodologies. nih.govyoutube.com this compound and its derivatives are well-suited for integration into these platforms.

Combinatorial Chemistry and Library Synthesis: The structure of this compound allows it to be used as a versatile building block in combinatorial chemistry to generate large libraries of compounds. nih.govnih.gov The alcohol and (deprotected) amine functionalities can be readily derivatized in parallel synthesis formats to create a wide array of esters, ethers, amides, and other derivatives. These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. nih.gov

Automated Synthesis: Automated synthesis platforms are revolutionizing the way molecules are made, enabling rapid reaction optimization and the synthesis of compound libraries with minimal human intervention. youtube.comsigmaaldrich.comacs.org Reagent cartridges for common reactions like Boc protection and deprotection are already available for some automated systems. sigmaaldrich.com The straightforward reactivity of the functional groups in this compound makes it an excellent candidate for use in such automated platforms, accelerating the discovery and development of new molecules based on this scaffold. nih.govnih.gov

The integration of this compound into these advanced platforms is summarized in the table below:

PlatformApplication for this compoundAnticipated Outcome
Combinatorial SynthesisUse as a scaffold for creating diverse libraries of derivatives.Rapid generation of new chemical entities for screening.
High-Throughput Screening (HTS)Screening of this compound-based libraries against biological targets.Identification of hit compounds for drug discovery and other applications.
Automated Synthesis PlatformsUse as a building block in automated multi-step syntheses.Accelerated synthesis of target molecules and optimization of reaction conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Boc-9-aminononan-1-ol with high yield and purity?

  • Methodology : A common approach involves coupling 9-aminononan-1-ol with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) using 4-(dimethylamino)pyridine (DMAP) as a catalyst. The reaction is typically conducted under inert conditions (N₂ atmosphere) at 0–25°C for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to Boc anhydride) and moisture exclusion .
  • Key Data :

ParameterOptimal Value
SolventDichloromethane (DCM)
CatalystDMAP (0.1–0.2 eq)
Temperature0–25°C
Reaction Time12–24 hours
PurificationSilica gel chromatography

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm Boc-group integration (tert-butyl protons at δ 1.3–1.5 ppm) and hydroxyl/amine proton absence (indicating successful protection).
  • FT-IR : Verify Boc C=O stretch (~1680–1700 cm⁻¹) and N-H absence (~3300 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₁₄H₂₉NO₃: 259.3 g/mol).
    • Validation : Compare spectral data with published analogs (e.g., N-Boc-β-alanine derivatives) to identify deviations caused by the longer carbon chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in Boc-deprotection efficiency under varying acidic conditions?

  • Methodology :

  • Systematic Screening : Test deprotection agents (e.g., trifluoroacetic acid (TFA), HCl/dioxane) at concentrations from 10–50% v/v in DCM. Monitor reaction progress via TLC (ninhydrin stain for free amine detection).
  • Quantitative Analysis : Use ¹H NMR to calculate deprotection yield by comparing tert-butyl peak integrals pre-/post-reaction. For example, TFA (20% in DCM, 2 hours) achieves >95% deprotection, while HCl/dioxane may require longer reaction times (6–8 hours) .
    • Troubleshooting : Incomplete deprotection may arise from steric hindrance due to the long alkyl chain. Pre-activation with sonication or microwave-assisted heating (50°C, 30 minutes) can improve efficiency .

Q. What strategies mitigate unexpected by-products during coupling reactions involving this compound?

  • Methodology :

  • By-Product Identification : Use LC-MS to detect side products (e.g., acylated derivatives or oligomers). For example, EDCl/HOBt coupling may produce urea derivatives if carbodiimide is in excess.
  • Optimization : Replace EDCl with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which reduces urea formation. Maintain a 1:1:1 molar ratio of amine, carboxylic acid, and coupling reagent .
    • Case Study : In peptide synthesis, coupling this compound to Fmoc-protected amino acids requires rigorous exclusion of moisture to prevent Boc-group hydrolysis.

Q. How does the alkyl chain length of this compound influence its solubility and reactivity in polymer chemistry applications?

  • Methodology :

  • Solubility Testing : Measure solubility in polar (DMSO, THF) and nonpolar (hexane) solvents. The compound’s C9 chain enhances lipid bilayer compatibility but reduces aqueous solubility (<0.1 mg/mL in water).
  • Reactivity Analysis : Compare grafting efficiency in polyurethane/polyester matrices via FT-IR and DSC. Longer chains may reduce crosslinking density due to steric effects .
    • Data Interpretation :
SolventSolubility (mg/mL)
DCM>50
THF30–40
Hexane<5

Guidelines for Experimental Design

  • Contradiction Analysis : When reproducibility issues arise (e.g., variable Boc-deprotection yields), adopt a falsification framework by testing alternative hypotheses (e.g., residual moisture vs. reagent purity) using controlled experiments .
  • Literature Integration : Cross-reference synthetic protocols from peer-reviewed journals (e.g., Applied Sciences) rather than commercial databases to ensure methodological rigor .

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Feasible Synthetic Routes

Reactant of Route 1
N-Boc-9-aminononan-1-ol
Reactant of Route 2
Reactant of Route 2
N-Boc-9-aminononan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.